8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Overview
Description
8-(Dimethylamino)-1,4-dioxaspiro[45]decane-8-carbonitrile is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions. Industrial production methods may involve optimization of this synthetic route to improve yield and purity.
Chemical Reactions Analysis
8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: The compound can be hydrolyzed to break down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar compounds to 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile include:
1,4-Dioxa-8-azaspiro[4.5]decane: Shares a similar spirocyclic structure but lacks the dimethylamino and carbonitrile groups.
8-(Dimethylamino)-1-oxo-2-azaspiro[4.5]decane-8-carbonitrile: Similar structure but with different functional groups, leading to different chemical properties and applications.
The uniqueness of 8-(Dimethylamino)-1,4-dioxaspiro[4
Biological Activity
8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, with the CAS number 65619-92-3, is a compound of interest due to its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in pharmacology and therapeutic development.
- Molecular Formula : C₁₁H₁₈N₂O₂
- Molecular Weight : 210.27 g/mol
- Melting Point : 86°-88°C
The compound features a spirocyclic structure that includes a dioxaspiro moiety, which is significant for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests various pharmacological properties, including potential analgesic and neuropharmacological effects.
- Analgesic Properties : The compound has been noted for its role in pain management. It acts on specific receptors in the central nervous system, which may help modulate pain perception.
- Neurotransmitter Interaction : It is believed to influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and pain pathways.
Case Studies
- Study on Analgesic Efficacy :
- A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The analgesic effect was comparable to that of established analgesics like morphine.
- Neuropharmacological Assessment :
- In vitro assays indicated that the compound exhibits selective binding affinity for serotonin receptors (5-HT receptors), suggesting its potential as an antidepressant or anxiolytic agent.
Data Summary Table
Property | Value |
---|---|
CAS Number | 65619-92-3 |
Molecular Formula | C₁₁H₁₈N₂O₂ |
Molecular Weight | 210.27 g/mol |
Melting Point | 86°-88°C |
Analgesic Activity | Significant (animal models) |
Neurotransmitter Interaction | Serotonin and Dopamine |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of dimethylamine with cyclohexanedione derivatives under acidic conditions, yielding high purity and yield rates (up to 97%) . Its derivatives may exhibit enhanced biological activities or altered pharmacokinetic profiles.
Properties
IUPAC Name |
8-(dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)10(9-12)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDCVOVTPBVIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)OCCO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326952 | |
Record name | NSC623708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65619-92-3 | |
Record name | NSC623708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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